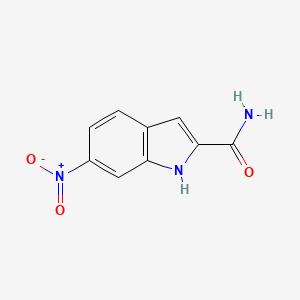

6-nitro-1H-indole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

6-nitro-1H-indole-2-carboxamide |

InChI |

InChI=1S/C9H7N3O3/c10-9(13)8-3-5-1-2-6(12(14)15)4-7(5)11-8/h1-4,11H,(H2,10,13) |

InChI Key |

DPXIXEHMZRWFIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Nitro 1h Indole 2 Carboxamide and Its Derivatives

Classical and Contemporary Synthetic Approaches to the Indole (B1671886) Carboxamide Core

The construction of the 6-nitro-1H-indole-2-carboxamide framework involves two primary challenges: the formation of the bicyclic indole core bearing a nitro group at the 6-position and the installation of the carboxamide function at the 2-position.

Fischer Indole Synthesis and its Adaptations for Nitro-Indole Systems

One of the oldest and most reliable methods for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and a carbonyl compound like an aldehyde or ketone. thermofisher.comwikipedia.org The mechanism proceeds through a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgyoutube.com

To synthesize a 6-nitroindole (B147325) derivative, the typical starting material is (4-nitrophenyl)hydrazine. The position of the substituent on the phenylhydrazine ring dictates its final position on the indole nucleus. youtube.com For instance, the reaction of (4-nitrophenyl)hydrazine with pyruvic acid or its esters leads to the formation of 6-nitroindole-2-carboxylic acid or its corresponding ester. nih.gov This intermediate is then perfectly poised for conversion to the target carboxamide.

While the classical Fischer synthesis often requires harsh acidic conditions and high temperatures, modern adaptations have been developed. organic-chemistry.org A notable variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, expanding the reaction's scope and providing milder conditions. wikipedia.orgchem-station.com

Table 1: Key Features of the Fischer Indole Synthesis for Nitro-Indoles

| Feature | Description | Key References |

| Starting Materials | (4-Nitrophenyl)hydrazine and a pyruvate (B1213749) derivative (e.g., pyruvic acid, ethyl pyruvate). | nih.gov |

| Key Intermediate | Phenylhydrazone, which undergoes intramolecular cyclization. | wikipedia.org |

| Core Reaction | Acid-catalyzed nih.govnih.gov-sigmatropic rearrangement. | wikipedia.orgyoutube.com |

| Product | 6-Nitroindole-2-carboxylic acid or ester. | nih.gov |

| Modern Variations | Palladium-catalyzed Buchwald modification for milder conditions. | wikipedia.orgchem-station.com |

Multi-Step Condensation and Coupling Reactions for Amide Bond Formation

The formation of the amide bond at the C2 position of the indole ring is a critical step in synthesizing the target compound. This is most commonly achieved through a coupling reaction between an activated indole-2-carboxylic acid and an amine. arkat-usa.org A typical synthetic sequence involves the hydrolysis of an indole-2-carboxylate (B1230498) ester to the corresponding carboxylic acid, followed by the amide coupling step. nih.gov

A variety of coupling reagents have been developed to facilitate this transformation with high efficiency. nih.govnih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. The choice of reagent can significantly impact yield and reaction conditions. For instance, some modern indole-2-carboxamide syntheses have achieved high yields using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), whereas older methods using dicyclohexylcarbodiimide (B1669883) (DCC) resulted in poor yields for similar substrates. nih.gov

Table 2: Common Coupling Reagents for Indole-2-Carboxamide Synthesis

| Reagent(s) | Description | Key References |

| EDC·HCl / HOBt / DIPEA | A highly effective and common combination for forming amide bonds. Provides good to excellent yields under mild conditions. | nih.gov |

| DCC / DMAP | An older coupling system. Can be effective but has been reported to give low yields for certain indole-2-carboxamides. | nih.gov |

| BOP Reagent | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate. A powerful coupling reagent used for challenging amide bond formations. | nih.gov |

| N-2-Nitrophenyl Hydrazonyl Bromides | An alternative strategy that proceeds via rearrangement of nitrile imines to form an activated ester in situ, avoiding external coupling agents. | nih.gov |

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies in Indole Synthesis

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering mild conditions and broad functional group tolerance for the construction of complex heterocyclic systems like indoles. mdpi.comorganicreactions.org These methods provide powerful alternatives to classical approaches.

Several palladium-catalyzed strategies can be employed to construct the indole core:

Reductive Cyclization : This approach often starts with an ortho-substituted nitroarene, such as a 2-nitrostyrene derivative. In the presence of a palladium catalyst and a reducing agent (often carbon monoxide or a CO surrogate like phenyl formate), the nitro group is reduced, and subsequent cyclization furnishes the indole ring. nih.govmdpi.com This method is particularly advantageous due to its convergence and the availability of diverse starting materials.

Cross-Coupling followed by Cyclization : Tandem reactions involving palladium-catalyzed cross-couplings, such as the Sonogashira or Stille reactions, can build key precursors that then undergo cyclization to form the indole scaffold. mdpi.comnih.gov For example, an o-haloaniline can be coupled with a terminal alkyne (Sonogashira coupling) to generate an o-alkynylaniline, a versatile intermediate for indole synthesis. mdpi.com

Tandem N,C-Coupling/Carbonylation : An efficient method for the direct synthesis of 2-carboxyindoles involves a tandem palladium-catalyzed process. This reaction sequence creates both the N-C and C-C bonds of the pyrrole (B145914) ring in a single operation under a carbon monoxide atmosphere. nih.gov

These palladium-catalyzed methods represent a significant advance, allowing for the synthesis of highly functionalized indoles that may be difficult to access through classical routes. mdpi.com

Regioselective Nitration and Dehydrogenation Procedures for Nitro-Indole Formation

The introduction of a nitro group onto the indole ring requires careful control of regioselectivity. Direct electrophilic nitration of the indole scaffold is often complicated, as the electron-rich pyrrole ring is highly reactive and can lead to mixtures of products or polymerization, with a strong preference for substitution at the C3 position. nih.gov

To achieve regioselective synthesis of a 6-nitroindole, chemists typically employ one of two strategies:

Starting with a Nitrated Precursor : The most common approach is to begin with a benzene (B151609) derivative that already contains the nitro group in the desired position. As discussed in the context of the Fischer indole synthesis (Section 2.1.1), using 4-nitrophenylhydrazine (B89600) ensures the formation of the 6-nitroindole ring system. nih.gov Similarly, other indole syntheses can start with precursors like 4-nitroaniline (B120555) or 2-bromo-5-nitroaniline (B76971) to build the heterocyclic ring.

Regioselective Nitration : While challenging, methods for the direct nitration of specific indole systems are being developed. For instance, a protocol for the C3-nitration of N-protected indoles using trifluoroacetyl nitrate (B79036) under non-acidic conditions has been reported. nih.gov However, achieving selective nitration at the C6-position of a pre-formed indole-2-carboxamide remains a significant synthetic hurdle, reinforcing the utility of the pre-nitrated precursor strategy.

Another important reaction in this context is dehydrogenation . This process converts an indoline (B122111) (a 2,3-dihydroindole) into the corresponding aromatic indole. researchgate.net A synthetic route might involve the construction of a 6-nitroindoline, which can then be aromatized using a catalyst like palladium on carbon (Pd/C) or an oxidant such as manganese dioxide (MnO₂). researchgate.net This two-step approach of indoline formation followed by dehydrogenation provides another versatile pathway to the indole core. researchgate.net

Development of Efficient and Selective Amide Linkage Methodologies

The formation of the amide bond is one of the most frequently performed reactions in medicinal chemistry, and significant effort has been dedicated to developing mild, efficient, and selective methods. arkat-usa.orgresearchgate.net For the synthesis of this compound, these advancements are crucial for ensuring high yields and purity.

Modern amide coupling protocols have largely moved away from less efficient reagents toward more reliable systems. The use of carbodiimide-based reagents like EDC , often in conjunction with additives such as HOBt or its safer alternatives, has become a standard practice. nih.gov These additives act as activating agents that minimize side reactions and prevent the loss of stereochemical integrity when coupling chiral amines.

A notable development is the use of methods that avoid the need for external coupling reagents altogether. One such innovative strategy involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov In this process, a base-induced rearrangement generates a highly reactive N-hydroxybenzotriazole activated ester in situ. This species then readily reacts with an amine to form the desired amide bond. This approach is advantageous as it sidesteps the need to handle and store potentially explosive coupling agents like HOBt. nih.gov Other advanced methods include the use of boronic acid catalysts for room-temperature amide synthesis and the direct amidation of alcohols with nitroarenes, which expand the toolbox for constructing amide linkages under various conditions. researchgate.netresearchgate.net

Exploration of Green Chemistry Principles in the Synthesis of Indole Derivatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies for pharmaceuticals. chemmethod.comfirp-ula.org The synthesis of indole derivatives, including this compound, provides numerous opportunities to apply these principles.

Key green chemistry principles relevant to indole synthesis include:

Catalysis : The extensive use of palladium and other transition-metal catalysts (Section 2.1.3) is a prime example of this principle. Catalytic reactions are often more efficient, require milder conditions, and generate less waste compared to stoichiometric reagents. mdpi.comfirp-ula.org

Atom Economy : This principle encourages maximizing the incorporation of all materials used in the process into the final product. ijnrd.org Reactions with high atom economy, such as the nih.govnih.gov-sigmatropic rearrangement in the Fischer indole synthesis, are inherently "greener."

Reduction of Derivatives : One-pot and tandem reactions are highly desirable as they reduce the number of synthetic steps, avoiding the need for protecting groups and the isolation of intermediates. nih.gov This minimizes solvent use and waste generation. The tandem palladium-catalyzed synthesis of 2-carboxyindoles is an excellent illustration of this concept. nih.gov

Safer Solvents and Auxiliaries : Research into performing organic reactions in environmentally benign solvents like water is a major goal of green chemistry. chemmethod.com For example, a gold-catalyzed cyclization to prepare indole-1-carboxamides has been successfully performed in water under microwave irradiation, significantly improving the environmental profile of the synthesis. rsc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure is ideal. The development of microwave-assisted syntheses can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govrsc.org

Table 3: Application of Green Chemistry Principles in Indole Synthesis

| Green Chemistry Principle | Application in Indole Synthesis | Key References |

| Catalysis | Use of palladium, rhodium, or gold catalysts for cyclization and cross-coupling reactions. | mdpi.comrsc.orgrsc.org |

| Atom Economy | Intramolecular rearrangements (e.g., Fischer indole synthesis) and cycloadditions. | wikipedia.org |

| Reduce Derivatives | One-pot procedures (e.g., Fischer synthesis, tandem reactions) minimize intermediate isolation. | thermofisher.comnih.govnih.gov |

| Safer Solvents | Use of water as a reaction medium. | rsc.org |

| Energy Efficiency | Microwave-assisted reactions to reduce time and energy input. | nih.govrsc.org |

By integrating these principles, chemists can develop more sustainable and efficient routes to valuable compounds like this compound.

Spectroscopic and Advanced Structural Elucidation of 6 Nitro 1h Indole 2 Carboxamide Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-nitro-1H-indole-2-carboxamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.

In the ¹H NMR spectra of indole-2-carboxamide derivatives, the proton of the indole (B1671886) NH group typically appears as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. tandfonline.com The protons on the aromatic rings exhibit characteristic splitting patterns and chemical shifts influenced by the electronic effects of the substituents. For a 6-nitro substituted indole, the nitro group, being a strong electron-withdrawing group, will deshield the protons on the benzene (B151609) ring of the indole nucleus, causing them to resonate at a lower field compared to the unsubstituted indole.

For instance, in a related series of N-substituted indole-2-carboxamides, the aromatic protons were observed in the range of δ 6.87–8.19 ppm. tandfonline.com The amide NH proton of the carboxamide group also gives a distinct signal, typically a singlet, whose chemical shift can vary depending on the solvent and concentration. For example, in N-(4-chlorophenyl)-1H-indole-2-carboxamide, the amide NH proton appears as a singlet at δ 10.34 ppm in DMSO-d₆. tandfonline.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxamide group is typically observed in the downfield region of the spectrum, around δ 160-165 ppm. The carbon atoms of the indole ring and any attached aromatic substituents have characteristic chemical shifts that are influenced by the nature and position of the substituents. The presence of the electron-withdrawing nitro group at the C-6 position would be expected to significantly shift the resonances of the adjacent carbon atoms to a lower field.

A study on related indole-2-carboxamide analogs provided detailed NMR data which can be used for comparative purposes. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Indole-2-Carboxamide Analogs

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole NH | > 11.0 | br s |

| Amide CONH | ~10.3 - 10.5 | s |

| Aromatic CH | ~6.8 - 8.2 | m, d, t |

| Benzyl CH₂ (if present) | ~5.7 - 5.8 | s |

Data derived from studies on analogous compounds. tandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound and its analogs, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the molecular ion, typically as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

The molecular weight of this compound (C₉H₇N₃O₃) is 205.17 g/mol . In an ESI-MS experiment, one would expect to observe a prominent peak corresponding to [M+H]⁺ at m/z 206.18 or [M-H]⁻ at m/z 204.16. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition of the molecule with high accuracy. For example, HRMS analysis of a related indole-2-carboxamide derivative provided a measured mass that was in close agreement with the calculated theoretical mass. researchgate.net

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure. For indole-2-carboxamides, common fragmentation pathways may include the loss of the carboxamide group or cleavage of the indole ring. The presence of the nitro group will also influence the fragmentation pattern.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 206.0506 |

| [M-H]⁻ | 204.0363 |

| [M+Na]⁺ | 228.0325 |

Calculated for C₉H₇N₃O₃.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide and indole functional groups, as well as the stretching vibrations of the nitro group.

In a study of N-substituted indole-2-carboxamide derivatives, the amide C=O stretching vibration was observed in the range of 1636–1651 cm⁻¹. tandfonline.com The amide N-H stretching was found between 3280–3334 cm⁻¹, and the indole N-H stretching appeared at 3405–3419 cm⁻¹. tandfonline.com The nitro group (NO₂) typically exhibits two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, usually in the regions of 1550–1490 cm⁻¹ and 1355–1315 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole nucleus and the nitro group. The indole ring itself has characteristic absorption bands in the UV region. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole-2-carboxamide, moving the absorption to longer wavelengths.

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound Analogs

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Indole N-H Stretch | 3405–3419 |

| Amide N-H Stretch | 3280–3334 |

| Amide C=O Stretch | 1636–1651 |

| Aromatic C=C Stretch | ~1600–1450 |

| Asymmetric NO₂ Stretch | ~1550–1490 |

| Symmetric NO₂ Stretch | ~1355–1315 |

Data derived from studies on analogous compounds. tandfonline.com

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

In the crystal structure of 2,3-dimethyl-5-nitroindole, the molecule is nearly planar. iucr.org This planarity is a common feature of the indole ring system. The nitro group is observed to be nearly coplanar with the indole ring, which allows for effective π-electron delocalization. One would expect a similar planarity for this compound.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing of such molecules. In the crystal lattice of nitroindole derivatives, hydrogen bonds involving the indole N-H group and the oxygen atoms of the nitro group are commonly observed. iucr.org For this compound, the amide group provides additional sites for hydrogen bonding (both as a donor via the N-H and an acceptor via the C=O), which would lead to the formation of extended supramolecular networks in the solid state. These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Chromatographic Techniques for Compound Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. For this compound and its analogs, a combination of chromatographic methods is typically employed.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the separation of starting materials, products, and byproducts can be visualized, often under UV light. nih.gov

Column Chromatography , including flash chromatography, is the standard method for the purification of indole-2-carboxamide derivatives on a preparative scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a mixture of solvents (eluent) is passed through the column to separate the components based on their differential adsorption to the stationary phase. The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and is used for both analytical purity assessment and preparative purification. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the analysis of indole derivatives. The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Biological Activity and Mechanistic Investigations of 6 Nitro 1h Indole 2 Carboxamide Derivatives in in Vitro Systems

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 6-nitro-1H-indole-2-carboxamide have been the focus of numerous studies to determine their potential as inhibitors of key enzymes implicated in various disease pathways.

Inhibition of Fructose-1,6-bisphosphatase (FBPase) and Allosteric Mechanisms

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in gluconeogenesis, the process of generating glucose in the liver. Its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of indole (B1671886) derivatives, including those with a nitro group, have been identified as potent allosteric inhibitors of FBPase.

Research into 7-nitro-1H-indole-2-carboxylic acid derivatives, which are structurally similar to the 6-nitro analogues, has demonstrated significant inhibitory activity. acs.org Structure-activity relationship (SAR) studies have led to the identification of highly potent FBPase inhibitors. acs.org For instance, certain 7-nitro substituted indole compounds exhibited inhibitory concentrations (IC₅₀) in the submicromolar range, with values from 0.10 to 0.47 µM. nih.gov The nitro group at the 7-position was found to be crucial for this high potency, with studies indicating that it can form a hydrogen bond with the amino acid residue Thr31 in the allosteric binding site of the enzyme. nih.gov This interaction is believed to enhance the binding affinity of the inhibitor to the enzyme. nih.gov In contrast, replacing the nitro group with other substituents like an acetylamino or a methyl group resulted in a complete loss of inhibitory activity. nih.gov The binding mode of these indole inhibitors has been predicted to be at an allosteric site, distinct from the active site of the enzyme. acs.org

Table 1: FBPase Inhibitory Activity of 7-Substituted Indole-2-Carboxylic Acid Derivatives

| Compound Substituent (Position 7) | IC₅₀ (µM) |

|---|---|

| Nitro | 0.10 - 0.47 nih.gov |

| Chloro | > 0.47 nih.gov |

| Acetylamino | Inactive nih.gov |

| Methyl | Inactive nih.gov |

Exploration of HIV-1 Integrase Strand Transfer Inhibition

The human immunodeficiency virus-1 (HIV-1) integrase is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. Inhibitors of the strand transfer step of this process (INSTIs) are a cornerstone of modern antiretroviral therapy. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel INSTIs. nih.gov

Studies have shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase, with IC₅₀ values ranging from 12.41 to 47.44 µM for initial hits. nih.gov The proposed mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2 carboxyl group. nih.gov Structural optimization, including the introduction of halogenated benzene (B151609) rings at the C6 position of the indole core, has been shown to significantly increase the inhibitory activity against HIV-1 integrase. nih.gov Further modifications led to the development of a derivative, compound 20a, with a markedly improved IC₅₀ value of 0.13 µM. nih.gov

Table 2: HIV-1 Integrase Strand Transfer Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Series | General IC₅₀ Range (µM) | Optimized Derivative (20a) IC₅₀ (µM) |

|---|---|---|

| Initial Indole-2-carboxylic acid derivatives | 12.41 - 47.44 nih.gov | 0.13 nih.gov |

Investigation of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govrsc.org Their upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, helping cancer cells evade the immune system. nih.govnih.gov Consequently, inhibiting IDO1 and TDO is a major focus in cancer immunotherapy research. nih.gov

While the indole scaffold is a common feature in many IDO1 inhibitors, specific studies detailing the inhibitory activity of this compound against IDO1 or TDO are not extensively reported in the reviewed literature. However, the broader class of indole derivatives has been widely explored. For example, compounds such as epacadostat (B560056) and navoximod (B609430) are potent IDO1 inhibitors that have progressed to clinical trials. nih.govselleckchem.com Navoximod, which features a phenylimidazole structure, is noted to have an EC₅₀ of 75 nM in cell-based assays and also exhibits some selectivity against TDO. nih.gov Other research has focused on different indole structures, such as 3-(2-(pyridyl)ethenyl)indoles, as potential TDO inhibitors for cancer immunotherapy. acs.org The development of dual IDO1/TDO inhibitors is also an active area of investigation. nih.gov

Acetylcholinesterase Inhibition as a Potential Biochemical Target

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal. nih.gov AChE inhibitors are the primary class of drugs used to treat the cognitive symptoms of Alzheimer's disease. nih.gov The indole nucleus is a prominent scaffold in the design of new AChE inhibitors, often used as a bioisosteric replacement for the indanone moiety of the well-known drug donepezil. nih.gov

Direct studies on the acetylcholinesterase inhibitory activity of this compound are not prominent in the available scientific literature. However, various other indole derivatives have been synthesized and evaluated for this purpose. For instance, a series of indole-isoxazole carbohydrazides showed significant AChE inhibitory potency, with IC₅₀ values ranging from 0.27 to 21.5 µM. encyclopedia.pub In another study, a compound featuring a 2-oxoindoline structure, 8i, was identified as a potent dual inhibitor of both AChE (IC₅₀ = 0.39 µM) and butyrylcholinesterase (BChE) (IC₅₀ = 0.28 µM). mdpi.com These findings underscore the potential of the indole framework in designing effective cholinesterase inhibitors, though the specific contribution of a 6-nitro substituent on an indole-2-carboxamide core remains to be fully elucidated. encyclopedia.pubmdpi.com

Antimicrobial Research and In Vitro Activity Profiles

The emergence of multidrug-resistant (MDR) bacteria has created an urgent need for novel antimicrobial agents. Indole derivatives, including nitro-substituted compounds, have been investigated for their potential to address this challenge.

Evaluation of Antibacterial Properties Against Pathogenic Strains

The indole-2-carboxamide scaffold has been identified as a promising basis for the development of new antibacterial agents, particularly against mycobacteria. The nitro group is a well-known pharmacophore in antimicrobial compounds, often enhancing activity through various mechanisms, including the generation of toxic reduced intermediates upon metabolic activation within the bacterial cell. mdpi.com

Systematic studies on substituted indole-2-carboxamides have revealed potent activity against Mycobacterium tuberculosis (Mtb). Research has shown that substitution on the indole ring is a key determinant of activity. nih.gov A notable finding was that the presence of a bromo group at the 6-position of the indole ring (compound 8f) led to a significant, approximately 10-fold increase in activity against the H37Rv strain of Mtb (MIC = 0.62 µM) compared to the unsubstituted parent compound (MIC = 6.20 µM). nih.gov This highlights the potential of substitution at this specific position to enhance antibacterial potency. Other indole-2-carboxamide derivatives have also shown exceptional activity against various mycobacterial species, with MIC values as low as 0.0039 µg/mL. nih.gov

Table 3: In Vitro Antitubercular Activity of Substituted N-Rimantadine-Indole-2-Carboxamides Against M. tuberculosis H37Rv

| Compound | Indole Ring Substituent | MIC (µM) |

|---|---|---|

| 8a | Unsubstituted | 6.20 nih.gov |

| 8b | 4-Methoxy | 2.84 nih.gov |

| 8c | 5-Methoxy | 5.67 nih.gov |

| 8d | 5-Methyl | 2.97 nih.gov |

| 8e | 5-Chloro | 2.80 nih.gov |

| 8f | 6-Bromo | 0.62 nih.gov |

| 8g | 4,6-Dichloro | 0.32 nih.gov |

Assessment of Antifungal Activity Against Yeast Strains

The search for novel antifungal agents is driven by the increasing incidence of fungal infections and the rise of drug-resistant strains. While specific studies focusing solely on this compound's antifungal properties against yeast are not extensively detailed in the provided results, the broader class of indole derivatives has shown promise. For instance, various indole compounds have been investigated for their antifungal potential. nih.govnih.gov Some studies have explored the synergistic effects of combining certain compounds with existing antifungal drugs like fluconazole (B54011) to combat resistant strains of Candida albicans. nih.gov This approach has shown that combination therapy can be a viable strategy to overcome drug resistance in yeasts. nih.gov

Studies on Antitubercular Efficacy

Tuberculosis remains a major global health concern, necessitating the development of new and effective treatments. Indole derivatives have been a subject of interest for their anti-tubercular properties for a considerable time. nih.gov The indole nucleus is a common feature in many bioactive agents and has been explored for its ability to inhibit the growth of Mycobacterium tuberculosis (MTB). nih.gov Research has shown that a diverse range of functionalized indole derivatives, including simple indoles and their amide derivatives, possess anti-tubercular activities. nih.gov While the precise mechanism of action for many indole derivatives against MTB is still under investigation, some are known to target specific pharmacological pathways. nih.gov The emergence of drug-resistant TB strains underscores the urgent need for new agents, and indole-based compounds represent a promising area of research. nih.govindexcopernicus.com

In Vitro Antiproliferative and Antitumor Mechanistic Elucidation

The antiproliferative and antitumor potential of this compound derivatives has been a significant area of investigation, with studies focusing on their ability to inhibit key cellular signaling pathways involved in cancer progression.

Kinase Inhibitory Activities (e.g., EGFR, BRAFV600E, VEGFR-2)

Several studies have highlighted the potential of indole-2-carboxamide derivatives as multi-targeted kinase inhibitors. These compounds have demonstrated inhibitory activity against key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAF V600E mutant. nih.govnih.govtaylorandfrancis.com

For instance, a series of indole-based derivatives showed promising antiproliferative activity with the ability to act as multi-kinase inhibitors. nih.gov Some of these compounds exhibited significant inhibitory effects on EGFR, BRAFV600E, and VEGFR-2, with IC₅₀ values in the nanomolar range. nih.gov The substitution pattern on the indole ring and the nature of the carboxamide side chain have been shown to be crucial for their kinase inhibitory activity. nih.govnih.gov Dual inhibition of EGFR and VEGFR-2 is considered an effective strategy for cancer treatment, and several indole derivatives have been identified as potent dual inhibitors. nih.govnih.govtaylorandfrancis.com

Table 1: Kinase Inhibitory Activity of Selected Indole-2-Carboxamide Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Compound Va | EGFR | 71 | nih.gov |

| Compound Va | BRAFV600E | 77 | nih.gov |

| Compound Ve | BRAFV600E | 85 | nih.gov |

| Compound Vg | BRAFV600E | 92 | nih.gov |

| Compound Vh | BRAFV600E | 107 | nih.gov |

| Compound III | EGFR | 18 | nih.govtaylorandfrancis.com |

| Compound III | VEGFR-2 | 45 | nih.govtaylorandfrancis.com |

| Compound IV | EGFR | - | nih.govtaylorandfrancis.com |

| Compound IV | VEGFR-2 | - | nih.govtaylorandfrancis.com |

| Compound 6f | EGFR | 1380 | nih.gov |

| Compound 6f | VEGFR-2 | 5750 | nih.gov |

| Compound 7 | VEGFR-2 | 25 | mdpi.com |

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ value indicates higher potency. The specific structures of the compounds are detailed in the cited references.

Induction of Apoptotic Pathways in Cancer Cell Lines

A key mechanism through which this compound derivatives exert their antitumor effects is by inducing apoptosis, or programmed cell death, in cancer cells. Studies have shown that these compounds can trigger apoptotic pathways through the modulation of various key proteins. nih.govnih.gov

Treatment of cancer cell lines with certain indole-2-carboxamide derivatives has been shown to lead to an overexpression of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov Caspase-3 is a critical executioner caspase in the apoptotic process, and its activation is a hallmark of apoptosis. nih.gov Furthermore, some derivatives have been observed to increase the transcription of the tumor suppressor protein p53, which plays a central role in regulating cell cycle and apoptosis. nih.gov

Allosteric Modulation of G-Protein Coupled Receptors (e.g., Cannabinoid CB1 Receptor)

Beyond their kinase inhibitory activities, indole-2-carboxamide derivatives have been identified as allosteric modulators of G-protein coupled receptors (GPCRs), specifically the cannabinoid CB1 receptor. nih.govnih.govmdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of the primary ligand. nih.goviu.edu

The indole-2-carboxamide scaffold has been established as a good starting point for the development of CB1 receptor allosteric modulators. nih.gov Compounds like Org27569, an indole-2-carboxamide derivative, were among the first identified allosteric modulators of the CB1 receptor. nih.govmdpi.com These modulators can fine-tune the signaling of the CB1 receptor, which is involved in various physiological processes, offering a more nuanced therapeutic approach compared to direct agonists or antagonists. nih.govnih.govmdpi.com

In Vitro Anti-Parasitic Activity Against Trypanosoma cruzi Amastigotes

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem, and the search for new treatments is ongoing. nih.gov Phenotypic screening of compound libraries has identified 1H-indole-2-carboxamides as having activity against the intracellular amastigote form of T. cruzi. nih.govdndi.org

While early lead compounds showed promise, they often faced challenges with metabolic stability and in vivo exposure. nih.govdndi.org Medicinal chemistry efforts have focused on optimizing these indole derivatives to improve their pharmacokinetic properties while maintaining their anti-parasitic potency. nih.govdndi.org Some of these compounds have demonstrated the ability to reduce the parasite load in both acute and chronic mouse models of Chagas disease. nih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of the parasite's cytochrome P450 enzyme, CYP51. nih.govdndi.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Nitro 1h Indole 2 Carboxamide Analogs

Systematic Modification of Substituents on the Indole (B1671886) Core and Amide Moiety

The indole core and the C2-carboxamide moiety serve as a versatile scaffold for synthetic modifications, allowing for a detailed investigation of structure-activity relationships (SAR). rsc.org Studies have shown that the biological activity of indole-2-carboxamides can be significantly influenced by the nature and position of substituents on the indole ring and the group attached to the amide nitrogen. nih.govarkat-usa.org

Indole Core Modifications:

The indole nucleus itself is a critical component for the activity of many biologically active molecules. nih.gov Research on related indole-2-carboxamides has demonstrated that substitutions at various positions of the indole ring can dramatically alter biological effects. For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov Similarly, in the context of anti-tuberculosis agents, substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups improved metabolic stability. novartis.com Small alkyl groups at the C3 position of the indole ring have also been shown to be preferable for enhancing the modulatory potency at the CB1 receptor. nih.gov

Amide Moiety Modifications:

The carboxamide group at the C2 position is considered essential for the inhibitory activity of many indole derivatives. nih.gov The substituent attached to the amide nitrogen plays a crucial role in defining the compound's interaction with its target. For example, in the development of anti-tuberculosis agents, attaching small alkyl groups to a cyclohexyl ring on the amide moiety significantly improved activity against Mycobacterium tuberculosis. novartis.com In another study on CB1 receptor modulators, a diethylamino group at the 4-position of a phenyl ring attached to the amide was more potent than a piperidinyl group at the same position. nih.gov The flexibility and the hydrophobic and polar properties of the carboxamide moiety contribute to its significant role in binding interactions. nih.gov

The following table summarizes the effects of systematic modifications on the indole core and amide moiety based on published research for related indole-2-carboxamides.

| Compound Series | Modification Site | Substituent | Observed Effect on Biological Activity | Reference |

| CB1 Allosteric Modulators | Indole C5-position | Chloro or Fluoro | Enhanced potency | nih.gov |

| CB1 Allosteric Modulators | Indole C3-position | Short alkyl groups (e.g., Methyl) | Preferred for enhanced potency | nih.gov |

| Anti-tuberculosis Agents | Indole 4- and 6-positions | Chloro, Fluoro, or Cyano | Improved metabolic stability | novartis.com |

| Anti-tuberculosis Agents | Amide Moiety (N-cyclohexyl) | Small alkyl groups on cyclohexyl ring | Improved activity against M. tuberculosis | novartis.com |

| CB1 Allosteric Modulators | Amide Moiety (N-phenyl) | 4-diethylamino group | More potent than 4-piperidinyl group | nih.gov |

Positional Effects of the Nitro Group on Biological Potency and Selectivity

The position of the nitro group on the indole ring is a critical determinant of the biological potency and selectivity of the resulting compound. While specific studies focusing solely on the positional isomers of 6-nitro-1H-indole-2-carboxamide are not extensively detailed in the provided results, general principles from related nitro-containing aromatic compounds can be inferred.

In the context of this compound, the electron-withdrawing nature of the nitro group at the C6 position would influence the electronic properties of the entire indole ring system. This, in turn, can affect interactions with target proteins. Moving the nitro group to other positions, such as C4, C5, or C7, would likely result in analogues with different biological profiles due to altered electronic distribution and steric accessibility.

Influence of Substitutions on the Indole Nitrogen (N1) and C2-Carboxamide

Indole Nitrogen (N1) Substitutions:

The indole nitrogen (N1) is a potential site for modification that can impact the compound's properties. Alkylation or acylation at this position can alter the planarity and hydrogen-bonding capabilities of the indole ring. Studies on 2,3-disubstituted indoles have shown that the N1-position is a reactive site for alkylation. acs.org In the context of N-nitro-1H-pyrrole-2-carboxamide, a related heterocyclic compound, the hydrogen atom on the ring nitrogen participates in intermolecular hydrogen bonding, which is crucial for its crystal packing. nih.gov Modifying the N1 position of this compound could therefore disrupt or introduce new interactions with a biological target, potentially leading to altered activity.

C2-Carboxamide Substitutions:

The C2-carboxamide group is a key functional group for biological activity, acting as both a hydrogen bond donor and acceptor. spu.edu.sy Modifications to this group can profoundly affect a compound's interaction with its target.

Research on various indole-2-carboxamides has consistently highlighted the importance of the substituent on the amide nitrogen. For example, in a series of antiproliferative agents, the presence of a second indole or benzofuran (B130515) moiety attached to the C2-carboxamide was crucial for activity. nih.gov Another study on CB1 receptor allosteric modulators demonstrated that introducing photoactivatable functionalities, such as benzophenone (B1666685) or phenyl azide (B81097), to the N-phenyl group of the carboxamide maintained or in some cases improved binding affinity. nih.gov

The following table illustrates the impact of substitutions at the N1 and C2-carboxamide positions on the biological activity of related indole compounds.

| Compound Series | Modification Site | Substituent/Modification | Observed Effect | Reference |

| Antiproliferative Indole-2-carboxamides | C2-Carboxamide | Addition of a second indole or benzofuran moiety | Crucial for antiproliferative activity | nih.gov |

| CB1 Allosteric Modulators | C2-Carboxamide (N-phenyl) | Introduction of benzophenone photophore | Maintained binding to CB1 receptor | nih.gov |

| CB1 Allosteric Modulators | C2-Carboxamide (N-phenyl) | Introduction of phenyl azide photophore | Maintained binding to CB1 receptor | nih.gov |

| 2,3-Disubstituted Indoles | N1-Position | Alkylation | Demonstrates reactivity of the N1 position for modification | acs.org |

Rational Design Strategies for Optimizing Ligand-Target Interactions

Rational drug design aims to optimize the interaction between a ligand and its biological target to enhance potency and selectivity. spu.edu.sy This can be achieved through various computational and experimental strategies.

Structure-Based and Ligand-Based Design:

When the three-dimensional structure of the target is known, structure-based drug design (SBDD) can be employed to design ligands that fit precisely into the binding site. In the absence of a target structure, ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, are utilized. nih.gov These methods identify the key structural features and physicochemical properties of known active compounds to guide the design of new, more potent analogues. nih.gov

Optimizing Interactions:

Rational design strategies for this compound analogs would focus on several key aspects:

Hydrogen Bonding: The amide moiety provides crucial hydrogen bond donor and acceptor capabilities. spu.edu.sy Modifications to the amide substituent can optimize these interactions within the target's binding pocket.

Electrostatic Interactions: The nitro group introduces a strong electron-withdrawing effect, influencing the electrostatic potential of the molecule. Optimizing the position and nature of substituents can lead to more favorable electrostatic interactions with the target. nih.gov

Hydrophobic Interactions: The indole ring and various substituents can engage in hydrophobic interactions. Modifying these groups can enhance binding affinity by optimizing contacts with nonpolar regions of the binding site.

Conformational Rigidity/Flexibility: Introducing conformational constraints or flexible linkers can help to lock the molecule in a bioactive conformation or allow it to adapt to the binding site, respectively. nih.gov

For example, a study on amide derivatives as xanthine (B1682287) oxidase inhibitors successfully used machine learning-based QSAR models to predict the activity of new compounds. frontiersin.org Another study on inhibitors of the oncostatin M protein used computational docking to guide the design of furan-based analogs with improved binding affinity. acs.org These approaches could be similarly applied to the rational design of novel this compound derivatives with enhanced biological activity.

Computational Chemistry and Molecular Modeling of 6 Nitro 1h Indole 2 Carboxamide and Its Ligand Receptor Interactions

Molecular Docking Simulations for Binding Mode Prediction and Affinity Assessment

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This technique is instrumental in assessing the binding affinity and understanding the interaction patterns of molecules like 6-nitro-1H-indole-2-carboxamide. The process involves placing the ligand into the binding site of a target protein and evaluating the geometry and energy of the resulting poses.

Docking studies on related indole-2-carboxamide derivatives have successfully predicted their binding modes within various protein targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.gov For instance, in studies targeting the HIV-1 integrase, the indole-2-carboxylic acid scaffold was identified as a promising starting point through virtual screening and docking, which guided further optimization. nih.gov Similarly, docking analyses of indole-2-carboxamides as potential antiproliferative agents revealed their binding modes within the active sites of kinases like EGFR and BRAFV600E. mdpi.comnih.gov These simulations are validated by comparing the predicted binding pose with known crystallographic data or by assessing the correlation between calculated binding energies and experimentally determined biological activities. mdpi.com

A primary outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that are critical for ligand binding. For indole-2-carboxamide scaffolds, docking studies have consistently highlighted the importance of a network of residues that stabilize the ligand. While direct studies on this compound are specific to the target protein, analysis of its analogs provides a predictive framework for its interactions.

For example, docking of a 7-nitro-1H-indole derivative into checkpoint kinase 2 revealed a significant interaction with the methionine residue Met-304. nih.gov In other studies involving different indole-2-carboxamide derivatives, key interactions have been observed with a range of amino acids, demonstrating the scaffold's versatility. mdpi.comresearchgate.netnih.gov The specific nature of these interactions depends heavily on the substituents on the indole (B1671886) ring and the topology of the target's binding pocket.

Table 1: Examples of Key Amino Acid Residues Interacting with Indole-2-Carboxamide Derivatives in Various Protein Targets

| Protein Target | Interacting Amino Acid Residues | Reference |

| Checkpoint Kinase 2 | Met-304 | nih.gov |

| HIV-1 Integrase | Tyr143, Asn117 | nih.gov |

| BRAFV600E | Val471, Trp531, Phe583, Cys532, Thr529, Lys483 | mdpi.com |

| 5-Lipoxygenase (5-LOX) | HIS372, GLY557, LYS409, GLN413, HIS550 | researchgate.net |

This table presents a selection of interacting residues identified in docking studies of various indole-2-carboxamide derivatives, which may be relevant for predicting the binding of this compound.

The stability of the ligand-receptor complex is governed by a combination of non-covalent interactions. For this compound, these include hydrogen bonds, hydrophobic interactions, and various forms of π-stacking.

Hydrogen Bonding: The indole nitrogen (N-H) and the carboxamide group (-CONH2) are potent hydrogen bond donors and acceptors. Docking studies frequently show the indole N-H forming a hydrogen bond with backbone carbonyls or specific residues like Thr529, while the amide group can interact with residues such as Lys483. mdpi.com

Hydrophobic Interactions: The indole ring itself is largely hydrophobic and tends to engage in favorable interactions with nonpolar amino acid residues within the binding pocket. Residues like valine, leucine, isoleucine, and phenylalanine often form a hydrophobic cradle around the indole core, contributing significantly to binding affinity. mdpi.com

π-Interactions: The aromatic indole ring and the electron-deficient nitro group are crucial for π-related interactions.

π-π Stacking: The indole ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. mdpi.comrsc.org This interaction is a significant stabilizing force in many protein-ligand complexes.

π-Hole Interactions: A key feature of the 6-nitro substituent is its ability to engage in π-hole interactions. The nitrogen atom of the nitro group possesses a positive electrostatic potential (a "π-hole"), which can form a favorable interaction with electron-rich atoms like the oxygen of a backbone carbonyl or the sulfur of a methionine residue. nih.gov Studies on a 7-nitro-1H-indole derivative documented a very short N···O distance of 2.81 Å with Met-304, indicating a strong π-hole bond with an estimated energy of about -4.0 kcal/mol. nih.gov This type of interaction is a critical and specific contributor to the binding of nitro-aromatic ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds and guide lead optimization. researchgate.net

Both 2D and 3D-QSAR methodologies have been applied to indole-based compounds to understand their structural requirements for biological activity. researchgate.netresearchgate.net

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors (e.g., number of double bonds), and electrotopological state (E-state) indices. nih.govaimspress.com For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, 2D-QSAR models were developed using Genetic Function Approximation (GFA) with both Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), yielding models with high predictive power (q² = 0.7864 and 0.8884, respectively). researchgate.net These models can reveal general structural requirements, such as the optimal number of hydrogen bond donors or a specific range for lipophilicity.

3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. nih.gov They calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecules. The resulting contour maps visualize regions where modifications would likely enhance or diminish activity. For indole derivatives, 3D-QSAR studies have provided detailed insights, suggesting, for instance, that bulky groups in one region are favorable while electronegative groups in another are detrimental. researchgate.net

Table 2: Example of Statistical Validation for 2D and 3D-QSAR Models for Indole Derivatives

| Model Type | Method | r² (Training Set) | q² (Cross-validation) | Predictive r² (Test Set) | Reference |

| 2D-QSAR | GFA-MLR | 0.8861 | 0.7864 | 0.7788 | researchgate.net |

| 2D-QSAR | GFA-ANN | 0.8980 | 0.8884 | 0.7121 | researchgate.net |

| 3D-QSAR | CoMFA | 0.925 | 0.590 | 0.835 | researchgate.net |

| 3D-QSAR | CoMSIA | 0.929 | 0.767 | 0.825 | researchgate.net |

This table illustrates typical validation metrics for QSAR models, where r² measures the goodness-of-fit and q² and predictive r² measure the model's predictive ability.

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a ligand must possess to interact with a specific receptor. These models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov

For scaffolds related to indole-2-carboxamide, pharmacophore models have been developed to identify the key features necessary for activity. pharmacophorejournal.com A typical pharmacophore for an indole-based inhibitor might include:

An aromatic ring feature for the indole core.

A hydrogen bond donor feature corresponding to the indole N-H.

A hydrogen bond acceptor feature from the carboxamide carbonyl.

A hydrophobic feature representing a specific substituent.

These models are validated by their ability to distinguish active from inactive compounds in a database. Once validated, they serve as 3D queries for virtual screening to identify novel compounds with the desired interaction features. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation provides insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. researchgate.net

For a complex of this compound with its target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. The analysis of the simulation trajectory can:

Validate Docking Poses: If a binding pose predicted by docking is unstable during an MD simulation and the ligand drifts away from the active site, the pose is likely incorrect. Conversely, a stable trajectory with minimal deviation (measured by Root Mean Square Deviation, RMSD) supports the predicted binding mode. researchgate.net

Analyze Interaction Stability: MD simulations allow for the monitoring of key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. This can reveal which interactions are persistent and critical for binding versus those that are transient.

Reveal Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for biological function but missed by rigid docking approaches. nih.gov

In studies combining docking and MD on related indole inhibitors, MD simulations have confirmed the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, lending greater confidence to the proposed binding mechanism. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, provide a powerful lens through which to examine the electronic structure and reactivity of molecules like this compound. These computational methods allow for the determination of various molecular properties that are crucial for understanding potential drug-receptor interactions.

A critical aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are significant indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to engage in chemical reactions.

Natural Bond Orbital (NBO) analysis is another vital component of the computational study. It helps in understanding the charge distribution and delocalization within the molecule. For this compound, NBO analysis would elucidate the electron-withdrawing effect of the nitro group at the 6-position and the influence of the carboxamide group at the 2-position on the indole ring's electron density. This charge distribution is instrumental in determining the nature of intermolecular interactions, such as hydrogen bonding, with receptor sites. ijrar.org

The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic properties and reactivity of the indole scaffold. nih.gov DFT studies can precisely quantify this influence on the aromaticity of the fused ring system. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for an Indole Derivative (Note: This table is illustrative and based on typical data from DFT studies of similar molecules, as specific data for this compound is not publicly available.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.3 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.2 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 5.8 D | Influences solubility and non-covalent interactions. |

Virtual Screening Techniques for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique that has revolutionized the early stages of drug discovery by enabling the rapid assessment of large libraries of chemical compounds for their potential to bind to a biological target. acs.orgchapman.edu The this compound scaffold can serve as a foundational structure for the discovery of new bioactive molecules through such methods.

The process typically begins with the creation of a virtual library of compounds that are structurally related to the parent scaffold. This can involve modifying substituents at various positions on the indole ring and the carboxamide group. These virtual compounds are then docked into the binding site of a specific protein target. Molecular docking programs, such as AutoDock, are employed to predict the preferred binding orientation and affinity of each compound. acs.org The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction.

In addition to structure-based virtual screening, ligand-based approaches can also be utilized. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed based on a set of known active and inactive compounds. nih.gov These models can then be used to predict the biological activity of new derivatives of the this compound scaffold.

The top-ranking compounds from virtual screening, those with the most favorable predicted binding energies and drug-like properties, are then selected for experimental validation. acs.org This hierarchical approach significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive natural products and approved drugs, which further validates its use in the search for novel biologically active substances. mdpi.com

Table 2: Illustrative Virtual Screening Hit List for a Target Receptor (Note: This table is for illustrative purposes to demonstrate the output of a virtual screening campaign.)

| Compound ID | Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound A | This compound | -9.8 | TYR23, LYS45, SER112 |

| Compound B | 5-fluoro-1H-indole-2-carboxamide | -9.5 | TYR23, LYS45, ASN110 |

| Compound C | 6-amino-1H-indole-2-carboxamide | -9.2 | ASP88, LYS45, SER112 |

| Compound D | 6-nitro-N-methyl-1H-indole-2-carboxamide | -10.1 | TYR23, LYS45, GLU89 |

Future Directions and Advanced Research Perspectives for 6 Nitro 1h Indole 2 Carboxamide Research

Exploration of Novel and Highly Efficient Synthetic Pathways for Complex Analogs

The foundation of advancing the therapeutic applications of 6-nitro-1H-indole-2-carboxamide lies in the ability to synthesize a diverse array of complex analogs. While current synthetic routes are established, future research will prioritize the development of more novel and highly efficient pathways. The indole-2-carboxamide unit is a versatile synthetic precursor, lending itself to the construction of intricate polycyclic fused indole (B1671886) structures through various cyclization reactions. rsc.org Future endeavors will likely focus on:

Green Chemistry Approaches: Implementing more environmentally benign reagents and solvents to reduce the ecological footprint of synthesis.

Catalytic Systems: Employing novel catalysts to improve reaction yields, reduce reaction times, and enhance stereoselectivity for chiral analogs.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled manufacturing of complex derivatives.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form complex products in a single step, thereby increasing efficiency. sci-hub.se

These advancements will be crucial for generating libraries of novel analogs with diverse substitutions on the indole ring, the carboxamide moiety, and even through the creation of hybrid molecules incorporating other pharmacophores.

Identification and Validation of New Biological Targets and Pathways

While the modulation of CFTR is a key biological activity of this compound, the broader indole-2-carboxamide scaffold has demonstrated activity against a multitude of other biological targets. rsc.orgbiosynth.comcapes.gov.brcolab.ws Future research will undoubtedly delve into identifying and validating new targets for its derivatives, expanding its therapeutic potential far beyond cystic fibrosis and related conditions. rsc.orgbiosynth.comcapes.gov.brcolab.ws

Potential areas of exploration include:

Oncology: Indole derivatives have shown promise as anticancer agents by targeting various proteins involved in cancer cell growth and survival, such as kinases (e.g., EGFR, CDK2, BRAFV600E, VEGFR-2), topoisomerases, and proteins that regulate apoptosis. nih.govnih.govrsc.orgmdpi.comelsevierpure.com

Infectious Diseases: The indole-2-carboxamide scaffold is being investigated for its antimicrobial and antiviral properties. chula.ac.thnih.govnih.govacs.org For instance, derivatives have shown activity against Mycobacterium tuberculosis by targeting the MmpL3 transporter. nih.gov There is also emerging research into their potential as inhibitors of the Dengue virus. acs.org

Neurodegenerative Diseases: Given the prevalence of the indole nucleus in neuroactive compounds, exploring the potential of this compound derivatives to modulate targets relevant to diseases like Alzheimer's and Parkinson's is a logical next step. mdpi.com

Inflammatory Disorders: The anti-inflammatory properties of indole-containing compounds are well-documented, suggesting that derivatives of this compound could be developed to target key inflammatory pathways. mdpi.com

The following table summarizes some of the potential new biological targets for indole-2-carboxamide derivatives based on recent research:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | EGFR, CDK2, BRAFV600E, VEGFR-2 | Cancer |

| Topoisomerases | Topoisomerase I, Topoisomerase II | Cancer |

| Viral Proteins | Dengue Virus Protease/Polymerase | Antiviral |

| Bacterial Transporters | MmpL3 | Tuberculosis |

| Ion Channels | TRPV1 | Pain, Inflammation |

| Methyltransferases | MetK, Dam, TrmD | Antibacterial |

Integration of Multi-Omics Data with Chemical Biology Approaches

To gain a deeper and more holistic understanding of the mechanisms of action of this compound and its analogs, future research will increasingly integrate multi-omics data with chemical biology techniques. This powerful combination can uncover novel drug-target interactions, elucidate complex biological pathways, and identify biomarkers for predicting treatment response.

Future research in this area will likely involve:

Genomics and Transcriptomics (RNA-seq): To identify changes in gene and transcript expression profiles in response to compound treatment, revealing the broader cellular pathways that are modulated. For example, RNA sequencing has been used to understand the endoplasmic reticulum stress-mediated apoptosis induced by a diindolylmethane derivative, a related indole compound. frontiersin.org

Proteomics: To analyze changes in the cellular proteome, identifying direct binding partners and downstream protein expression changes.

Metabolomics: To study alterations in cellular metabolism, providing insights into the functional consequences of target engagement.

Chemoproteomics: To identify the direct protein targets of the compounds in a complex biological system using techniques like activity-based protein profiling.

By layering these different "omics" datasets, researchers can construct comprehensive network models of drug action, moving beyond a single-target perspective to a systems-level understanding.

Advanced Structure-Based and Ligand-Based Drug Design Strategies

The development of more potent and selective analogs of this compound will be significantly accelerated by the application of advanced computational drug design strategies. Both structure-based and ligand-based approaches will be pivotal in guiding the synthesis of next-generation compounds.

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD techniques like molecular docking can be used to predict how different analogs will bind. This allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity. In silico docking has already been employed to understand the binding modes of indole-2-carboxamides within the active sites of kinases like EGFR and BRAFV600E. nih.govmdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods can be used. These approaches rely on the knowledge of other molecules that bind to the target of interest. Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can help identify the key chemical features required for biological activity.

The integration of artificial intelligence and machine learning into these design strategies will further enhance their predictive power, enabling the rapid in silico screening of vast virtual libraries of potential analogs.

Role of this compound Derivatives in Chemical Probe Development

Beyond their direct therapeutic potential, derivatives of this compound can be developed as sophisticated chemical probes to investigate biological systems. These probes are invaluable tools for basic research, enabling the detailed study of protein function and biological pathways.

A key area of future development will be the synthesis of derivatives bearing photoactivatable functionalities. nih.gov These "photoprobes" can be introduced to a biological system and then, upon irradiation with light, will form a covalent bond with their target protein. This allows for the precise identification and isolation of the target, even in a complex cellular environment. For example, indole-2-carboxamides with photoactivatable groups have been designed as allosteric modulators for the cannabinoid CB1 receptor, facilitating the study of this important neurological target. nih.gov

The development of such probes derived from the this compound scaffold could be instrumental in validating new biological targets and elucidating their roles in health and disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 6-nitro-1H-indole-2-carboxamide derivatives?

- Methodology : Use coupling reactions (e.g., carbodiimide-mediated amidation) between 6-nitroindole-2-carboxylic acid and amines. For example, activate the carboxylic acid with HATU/DIPEA in DMF, followed by amine addition at 0–25°C. Purify via flash chromatography (hexane/EtOAc gradients) .

- Validation : Confirm product identity via (e.g., indole NH at δ 10–12 ppm, carboxamide NH at δ 8–9 ppm) and HRMS (e.g., [M+H] with <3 ppm error) .

Q. How to characterize the nitro group’s electronic effects in this compound?

- Analytical Approach :

- NMR : Monitor deshielding of adjacent protons (e.g., H-3 and H-7 in indole ring) due to nitro’s electron-withdrawing effect.

- IR : Confirm nitro group via asymmetric stretching at ~1520 cm and symmetric stretching at ~1340 cm .

- DFT Calculations : Compare HOMO-LUMO gaps with non-nitrated analogs to assess electron distribution .

Q. What solvent systems optimize crystallization for X-ray diffraction studies?

- Procedure : Use slow evaporation in DMSO/water (1:4 v/v) or THF/hexane mixtures. For nitro-substituted indoles, polar aprotic solvents enhance crystal lattice stability. Validate purity via melting point (>250°C for nitro derivatives) and PXRD .

Advanced Research Questions

Q. How to resolve contradictions in data for substituted indole carboxamides?

- Case Study : If C-2 carboxamide carbonyl signals vary unexpectedly (e.g., δ 162–168 ppm), assess steric hindrance from substituents (e.g., nitro at C-6) or solvent polarity effects. Cross-validate with DEPT-135 to confirm carbonyl presence .

- Troubleshooting : Compare with analogs in the same solvent (e.g., DMSO-d) and apply HSQC/HMBC to assign ambiguous peaks .

Q. What strategies improve yield in multi-step syntheses of 6-nitroindole derivatives?

- Optimization :

- Nitration : Use fuming HNO/HSO at 0°C for regioselective C-6 nitration (>80% yield). Monitor reaction progress via TLC (R shift from 0.3 to 0.6 in EtOAc/hexane) .

- Protection/Deprotection : Protect indole NH with Boc groups during amidation to prevent side reactions. Deprotect with TFA/CHCl (1:1) at RT .

Q. How to assess structure-activity relationships (SAR) for 6-nitroindole carboxamides in enzyme inhibition?

- Experimental Design :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., fluoro, methoxy) at C-4/C-5.

- Biological Assays : Test against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using MIC values and IC. Correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .

Q. What are common pitfalls in interpreting mass spectrometry data for nitro-substituted indoles?

- Challenges :

- Fragmentation : Nitro groups can induce complex fragmentation (e.g., loss of NO or ring-opening). Use high-resolution MS (HRMS) to distinguish isotopic patterns.

- Adduct Formation : Sodium/potassium adducts ([M+Na], [M+K]) may dominate; optimize ionization conditions (e.g., ESI in negative mode) .

Data Reliability & Reproducibility

Q. How to validate conflicting spectral data across studies?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.